molecular formula C21H46P2 B1268462 1,5-Bis(di-tert-butylphosphino)pentane CAS No. 65420-68-0

1,5-Bis(di-tert-butylphosphino)pentane

Cat. No.: B1268462
CAS No.: 65420-68-0
M. Wt: 360.5 g/mol
InChI Key: LZOGYLUPNPTZLL-UHFFFAOYSA-N
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Scientific Research Applications

1,5-Bis(di-tert-butylphosphino)pentane has a wide range of applications in scientific research, including:

Safety and Hazards

Inhalation of 1,5-Bis(di-tert-butylphosphino)pentane can be irritating to the nose, mucous membranes, and respiratory tract . It may also be harmful if swallowed .

Mechanism of Action

Target of Action

1,5-Bis(di-tert-butylphosphino)pentane is an important phosphine ligand . It primarily targets transition metals, forming stable complexes with them . These complexes play a crucial role in various catalytic reactions .

Mode of Action

The compound interacts with its targets (transition metals) by coordinating with them to form stable complexes . This interaction facilitates various organic synthesis reactions . For instance, it has been found to be an efficient catalyst for the conversion of terminal alkynes into propiolic acids with CO2 .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis . It plays a significant role in the diene complexation, carbonyl insertion, cycloaddition, reduction, and deoxygenation . The compound’s action on these pathways leads to various downstream effects, including the facilitation of reactions like the conversion of terminal alkynes into propiolic acids .

Result of Action

The result of the compound’s action is the facilitation of various organic synthesis reactions . For example, it acts as an efficient catalyst for the conversion of terminal alkynes into propiolic acids . This demonstrates the compound’s significant impact at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the reactions it catalyzes have been found to proceed efficiently at atmospheric pressure and ambient temperature (25 °C) . Therefore, the compound’s action can be significantly influenced by the conditions under which it’s used.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Bis(di-tert-butylphosphino)pentane can be synthesized by reacting 1,5-pentanediol with tert-butyl phosphonic acid chloride. The reaction involves a series of steps, including the formation of intermediate compounds, which are then further processed to obtain the final product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and the compound is often produced in bulk for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(di-tert-butylphosphino)pentane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Phosphine oxides: from oxidation reactions.

    Reduced phosphine compounds: from reduction reactions.

    Metal complexes: from substitution reactions.

Properties

IUPAC Name

ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46P2/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12/h13-17H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOGYLUPNPTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346411
Record name (Pentane-1,5-diyl)bis(di-tert-butylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65420-68-0
Record name (Pentane-1,5-diyl)bis(di-tert-butylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,5-bis(di-tert-butylphosphino)pentane influence the formation and stability of ruthenium complexes?

A: The bulky tert-butyl substituents on the phosphine groups of this compound exert significant steric influence on the coordination sphere of metal centers. [] This steric bulk favors the formation of specific isomers. For instance, in the reaction of this compound with polymeric [RuCl2(COD)]n and isoamyl alcohol, a 16-atom-ring binuclear ruthenium complex, [RuHCl(CO)(DtBPP)]2, is isolated. [] This suggests that the ligand's structure promotes the formation of larger ring systems.

Q2: Are there any computational studies investigating the interaction of this compound with ruthenium?

A: Yes, computational studies employing the ONIOM methodology have been successfully used to model ruthenium complexes containing this compound. [] These calculations provided insights into the structural preferences and electronic properties of the complexes, confirming the significant role of the bulky tert-butyl groups in dictating the conformational preference.

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